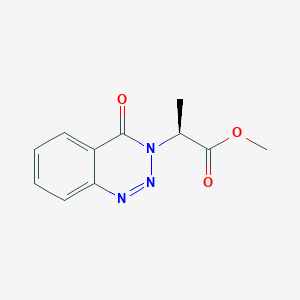
2-(Oxetan-3-yloxy)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(Oxetan-3-yloxy)ethan-1-ol” is a chemical compound with the CAS Number: 1603569-32-9 . It has a molecular weight of 118.13 and its IUPAC name is this compound . It is stored at a temperature of 4°C and is in liquid form .
Synthesis Analysis
The synthesis of oxetanes, including “this compound”, often involves the opening of an epoxide ring with a trimethyloxosulfonium ylide . This process can be achieved by increasing the equivalents of trimethyloxosulfonium iodide . The resulting oxetane motif can be accessed from the corresponding carbonyl compound through the initial formation of the epoxide followed by ring opening .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI Code: 1S/C5H10O3/c6-1-2-8-5-3-7-4-5/h5-6H,1-4H2 . The InChI key is AQESVRJZOQPGDW-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
“this compound” has a predicted boiling point of 219.7±20.0 °C and a predicted density of 1.14±0.1 g/cm3 . Its pKa is predicted to be 14.30±0.10 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Oxetane Derivatives in Synthesis : Oxetane-containing compounds, such as 1,2-oxazines and related compounds, are synthesized through cyclization reactions. These compounds serve as important intermediates in the synthesis of complex organic molecules, showcasing the utility of oxetane derivatives in creating structurally diverse and functionally rich chemical entities. The synthesis involves dehydration and cyclization processes, with oxetane units playing a crucial role in the formation of cyclic structures (Sainsbury, 1991).
Role in Lignin Acidolysis : In the study of lignin acidolysis, oxetane derivatives, particularly those related to β-O-4 bond cleavage, demonstrate significant chemical behavior. The presence of oxetane-like structures in lignin model compounds influences the acidolysis mechanism, suggesting the applicability of such compounds in understanding and optimizing lignin degradation processes (Yokoyama, 2015).
Applications in Material Science
- Flame Retardants : Research on novel brominated flame retardants (NBFRs) includes compounds with structural motifs related to oxetane derivatives. These studies emphasize the need for understanding the environmental fate, toxicity, and application scope of such compounds in materials science, highlighting the role of oxetane derivatives in developing new flame-retardant materials (Zuiderveen et al., 2020).
Analytical Chemistry
- Characterization Techniques : In the field of analytical chemistry, the structural analysis and characterization of compounds containing oxetane units or related structures utilize advanced techniques such as gas chromatography. These methodologies are crucial for understanding the chemical properties and potential applications of oxetane derivatives in various scientific domains (Maggi et al., 2012).
Safety and Hazards
Direcciones Futuras
While the future directions for “2-(Oxetan-3-yloxy)ethan-1-ol” specifically are not mentioned in the search results, oxetanes in general are being increasingly utilized to improve drugs’ physiochemical properties . Over a dozen oxetane-containing drugs have now progressed to different phases of clinical trials .
Mecanismo De Acción
Target of Action
Oxetane derivatives have been employed to improve drugs’ physicochemical properties . They are known to interact with various biological targets depending on the specific functional groups attached to the oxetane ring .
Mode of Action
Oxetanes are known to be more metabolically stable and lipophilicity neutral . They can reduce the basicity of their adjacent nitrogen atom, possibly lowering the drug’s overall lipophilicity . This property can influence the interaction of the compound with its targets.
Biochemical Pathways
Oxetanes are known to be involved in various biochemical reactions due to their unique reactivity .
Pharmacokinetics
Oxetanes are known to be more metabolically stable and lipophilicity neutral , which can influence their bioavailability.
Action Environment
The properties of oxetanes can be influenced by various factors such as temperature, ph, and the presence of other chemical entities .
Análisis Bioquímico
Biochemical Properties
They can interact with enzymes, proteins, and other biomolecules, often through their unique ring structure
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Oxetanes are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propiedades
IUPAC Name |
2-(oxetan-3-yloxy)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c6-1-2-8-5-3-7-4-5/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQESVRJZOQPGDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1603569-32-9 |
Source


|
| Record name | 2-(oxetan-3-yloxy)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-([2,4'-bipyridin]-4-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2806427.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2806429.png)


![5-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2806434.png)
![2-chloro-N-[4-(trifluoromethylsulfanyl)phenyl]pyridine-3-carboxamide](/img/structure/B2806436.png)
![2,6-dichloro-N-[1-(1H-1,2,4-triazol-1-yl)propan-2-yl]pyridine-3-sulfonamide](/img/structure/B2806437.png)
![2,4-dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2806438.png)

![1-[Benzotriazol-1-yl(pyridin-2-yl)methyl]pyrrolidin-2-one](/img/structure/B2806443.png)



![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenylbenzamide](/img/structure/B2806449.png)
